Hemoglobin F Fukuyama is an abnormal variant of fetal hemoglobin, characterized by a specific mutation in the beta-globin gene. This variant is notable for its unique substitution at position β77 (EF1), where histidine is replaced by tyrosine due to a missense mutation (HBB:c.232C>T). Initially identified in Japan, hemoglobin F Fukuyama has since been documented in various populations, including the United States, Indonesia, Sweden, and most recently in China, indicating its broader prevalence across different ethnic groups .
Hemoglobin F Fukuyama is classified under abnormal hemoglobins due to its deviation from the normal structure of fetal hemoglobin. It falls within the category of hemoglobinopathies, which are disorders caused by genetic mutations affecting hemoglobin structure or function. The clinical phenotype associated with hemoglobin F Fukuyama typically includes microcytic hypochromic anemia, although carriers often exhibit no significant hematological abnormalities .
The synthesis of hemoglobin F Fukuyama primarily involves molecular genetic techniques rather than traditional chemical synthesis. The identification of this variant is performed through:
The synthesis process does not involve conventional chemical reactions but rather focuses on the biological expression of the mutated gene within erythroid cells.
Hemoglobin F Fukuyama serves as an important subject in hematological research, particularly in studies focused on:
Hemoglobin F Fukuyama (Hb F Fukuyama) is a rare hemoglobin variant first identified in 1988 through electrophoretic analysis of a Japanese patient’s hemoglobin. It was characterized by an amino acid substitution at position 77 of the β-globin chain, where histidine is replaced by tyrosine (β77His→Tyr). This variant was designated "Fukuyama" following the geographical nomenclature tradition for hemoglobinopathies, referencing its discovery locale in Fukuyama, Japan [3]. Subsequent case reports confirmed its presence in diverse populations, including an Indonesian female, indicating transcontinental distribution via migration or independent mutations [1].
The systematic naming of hemoglobin variants follows biochemical conventions:
Table 1: Key Historical Findings for Hb Fukuyama
Year | Population Studied | Identification Method | Critical Finding |
---|---|---|---|
1988 | Japanese individual | Electrophoresis/HPLC | β77His→Tyr substitution |
1991 | Indonesian female | Genomic sequencing | Same mutation, confirming variant stability |
1991 | Multi-registry review | Comparative biochemistry | Distinction from Hb Luxembourg and Hb Maputo |
Hb F (α2γ2) physiologically dominates fetal erythropoiesis, comprising 50–95% of neonatal hemoglobin. Its γ-globin chains contain specific residues (e.g., γ80Asn and γ87Gln) that reduce binding to 2,3-bisphosphoglycerate (2,3-BPG), elevating oxygen affinity relative to adult Hb A (α2β2). This facilitates placental oxygen transfer [8].
Hb F Fukuyama incorporates a β-globin mutation (β77His→Tyr) into Hb F’s structure. Residue β77 lies at the EF1 helical segment, a polymerization contact point in deoxygenated hemoglobin. Key structural consequences include:
Table 2: Structural and Functional Comparison of Hb Variants
Hemoglobin Type | Subunit Composition | Key Residue Positions | Oxygen Affinity (P50) | Role in Hb S Inhibition |
---|---|---|---|---|
Hb A (Adult) | α2β2 | β77His, β80Asn, β87Thr | ~26.8 mmHg | Low |
Native Hb F (Fetal) | α2γ2 | γ77His, γ80Asn, γ87Gln | ~19.0 mmHg | High (via hybrid formation) |
Hb F Fukuyama | α2β⁺γ2 | β77Tyr, γ80Asn, γ87Gln | ~19.0–21.0 mmHg | Moderate-high (β77 mutation) |
Hb S (Sickle) | α2βS2 | β6Glu→Val | ~30.0 mmHg | N/A (pathological polymerizer) |
Hemoglobinopathies collectively affect ~7% of humans, with sickle cell disease (SCD) and thalassemias imposing the highest morbidity. Hb F Fukuyama’s rarity limits direct epidemiological data, but its study illuminates broader principles:
Table 3: Global Epidemiology and Intervention Landscape
Region | Hemoglobinopathy Burden | Hb F Fukuyama Relevance | Current Interventions |
---|---|---|---|
Southeast Asia | 60% Hb E carrier rates; high thalassemia incidence | Detected in Indonesia; regional mutation registry proposed | Thailand’s prevention program; prenatal screening expansion |
Sub-Saharan Africa | 300,000 SCD births/year | Low (mutation not reported) | Hydroxyurea scaling; newborn screening pilots |
North America | 100,000 SCD patients; rising thalassemia due to migration | Case reports in diaspora populations | Universal newborn screening; FDA-approved gene therapies |
Compounds Mentioned
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: